5-(4-Methoxyphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Methoxyphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 4-methoxybenzaldehyde with 1-naphthylamine to form a Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid or hydrochloric acid to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Pathways: Inhibition of COX and LOX enzymes leads to a decrease in the production of pro-inflammatory mediators, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Chlorophenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Methylphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(4-Methoxyphenyl)-4-((1-naphthylmethylene)amino)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance its biological activity and make it a more potent compound compared to its analogs.
Properties
Molecular Formula |
C20H16N4OS |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-[(E)-naphthalen-1-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H16N4OS/c1-25-17-11-9-15(10-12-17)19-22-23-20(26)24(19)21-13-16-7-4-6-14-5-2-3-8-18(14)16/h2-13H,1H3,(H,23,26)/b21-13+ |
InChI Key |
YPVOADOMHXQGSW-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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